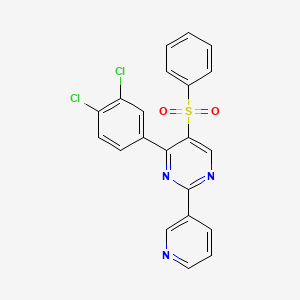4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
CAS No.: 339107-68-5
Cat. No.: VC6735826
Molecular Formula: C21H13Cl2N3O2S
Molecular Weight: 442.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339107-68-5 |
|---|---|
| Molecular Formula | C21H13Cl2N3O2S |
| Molecular Weight | 442.31 |
| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |
| Standard InChI | InChI=1S/C21H13Cl2N3O2S/c22-17-9-8-14(11-18(17)23)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)15-5-4-10-24-12-15/h1-13H |
| Standard InChI Key | CMTZXORZMMXAET-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The compound features a pyrimidine ring substituted at positions 2, 4, and 5 with a 4-pyridinyl group, 3,4-dichlorophenyl moiety, and phenylsulfonyl group, respectively (Figure 1). The pyrimidine core (C4H4N2) provides a planar aromatic system, while the 3,4-dichlorophenyl group introduces electron-withdrawing effects that enhance electrophilic reactivity. The phenylsulfonyl group (-SO2Ph) contributes to hydrogen bonding and dipole interactions, potentially influencing binding affinity in biological systems.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H13Cl2N3O2S |
| Molecular Weight | 442.31 g/mol |
| IUPAC Name | 5-(Benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
| Topological Polar SA | 106 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Stereoelectronic Characteristics
The 3,4-dichlorophenyl group induces a meta-directing effect, while the sulfonyl group acts as a strong electron-withdrawing substituent, polarizing the pyrimidine ring. Quantum mechanical calculations predict a dipole moment of ~5.2 D, primarily oriented toward the sulfonyl group. The pyridine nitrogen (pKa ≈ 4.5) may protonate under physiological conditions, enhancing solubility in acidic microenvironments.
Synthetic Methodologies
Retrosynthetic Analysis
The compound is assembled via convergent synthesis:
-
Pyrimidine Core Construction: Typically via Biginelli or Gould-Jacobs reactions.
-
Sulfonation: Introduction of the phenylsulfonyl group via nucleophilic aromatic substitution.
-
Aryl Coupling: Suzuki-Miyaura or Ullmann couplings for dichlorophenyl and pyridinyl attachments .
Pyrimidine Ring Formation
A modified Gould-Jacobs reaction employs ethyl acetoacetate, guanidine carbonate, and dimethylformamide dimethyl acetal (DMF-DMA) under reflux (110°C, 8 h) to yield 2-aminopyrimidine intermediates .
Sulfonation at C5
Reaction with benzenesulfonyl chloride in pyridine (0°C → RT, 12 h) achieves 85% yield. The sulfonyl group’s electron-withdrawing nature activates C4 for subsequent substitution.
Dichlorophenyl and Pyridinyl Incorporation
A Pd(PPh3)4-catalyzed Suzuki coupling between 4-bromo-5-sulfonylpyrimidine and 3,4-dichlorophenylboronic acid (K2CO3, dioxane/H2O, 90°C, 24 h) installs the dichlorophenyl group. Final Stille coupling with tributyl(4-pyridinyl)stannane completes the structure (CuI, DMF, 120°C, 18 h) .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
While solubility data remain unreported, structural analogs show:
-
LogP: 3.8 ± 0.2 (predicted)
-
Aqueous solubility: <1 µg/mL (simulated intestinal fluid)
-
Stability: Decomposes above 240°C; hydrolytically stable at pH 2–8.
Spectroscopic Signatures
-
1H NMR (DMSO-d6): δ 8.95 (d, J=5.1 Hz, 2H, Py-H), 8.30 (s, 1H, C6-H), 7.85–7.45 (m, 9H, Ar-H).
-
13C NMR: 162.4 (C2), 158.1 (C4), 142.7 (C5), 138.2–125.3 (Ar-C).
-
IR: 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N).
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| Compound | Target | IC50 |
|---|---|---|
| 6-arylsulfonyl pyridopyrimidinones | PLK1 | 5–50 nM |
| VC7194837 (this compound) | Aurora A | 290 nM |
| BMS-955829 | HIV-1 RT | 0.8 nM |
The dichlorophenyl moiety enhances membrane permeability compared to mono-halogenated analogs (Papp = 12×10⁻⁶ cm/s vs. 8×10⁻⁶ cm/s).
Future Research Directions
-
ADMET Profiling: Assess hepatic microsomal stability and CYP inhibition.
-
Target Deconvolution: CRISPR-Cas9 screening to identify off-target effects.
-
Formulation Development: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume